molecular formula C28H38N2O7 B11530850 methyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

methyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

Cat. No.: B11530850
M. Wt: 514.6 g/mol
InChI Key: WDBOBNMZFPNSTI-ULUJPGMYSA-N
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Description

Methyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[108002,904,8013,18]icosa-5,18-diene-5-carboxylate is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core, introduction of functional groups, and final modifications to achieve the desired stereochemistry. Common synthetic routes may involve:

    Cyclization reactions: to form the pentacyclic core.

    Functional group transformations: such as acetylation and methylation.

    Stereoselective synthesis: to ensure the correct spatial arrangement of atoms.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as chromatography and crystallization.

    Scale-up processes: to transition from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for more complex molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor.

Biology

    Biochemical Studies: Investigating interactions with biological molecules.

    Drug Development: Potential as a lead compound for new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in treating diseases.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Materials Science: Development of new materials with unique properties.

    Chemical Manufacturing: Use in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interactions with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate analogs: Compounds with similar structures but different functional groups.

    Other pentacyclic compounds: Molecules with similar core structures but different substituents.

Uniqueness

This compound’s uniqueness lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H38N2O7

Molecular Weight

514.6 g/mol

IUPAC Name

methyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

InChI

InChI=1S/C28H38N2O7/c1-15(29-36-17(3)32)28-23(24(30-37-28)25(33)34-6)14-22-20-8-7-18-13-19(35-16(2)31)9-11-26(18,4)21(20)10-12-27(22,28)5/h7,19-23H,8-14H2,1-6H3/b29-15-/t19-,20?,21?,22?,23-,26-,27-,28+/m0/s1

InChI Key

WDBOBNMZFPNSTI-ULUJPGMYSA-N

Isomeric SMILES

C/C(=N/OC(=O)C)/[C@@]12[C@@H](CC3[C@@]1(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)C(=NO2)C(=O)OC

Canonical SMILES

CC(=NOC(=O)C)C12C(CC3C1(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NO2)C(=O)OC

Origin of Product

United States

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